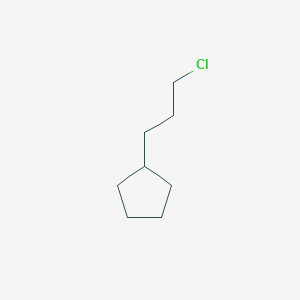
2-Methoxythiophene-3-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Conductive Polymers and Organic Photovoltaic Devices
Studies on polythiophenes and poly(3,4-ethylenedioxythiophene) (PEDOT) derivatives highlight their significant roles in enhancing the performance of organic photovoltaic devices and conductive polymers. For instance, solvent-treated PEDOT:PSS films have been investigated for their impact on the performance of polymer solar cells, showing that treated films can improve conductivity, surface morphology, and work function, thereby enhancing the short circuit current and reducing series resistance in solar cells (Hu, Zhang, & Zhu, 2014). Similarly, a simple film treatment method with methanol has been demonstrated to significantly increase the conductivity of PEDOT:PSS, making it a viable alternative to traditional ITO electrodes in polymer solar cells (Alemu, Wei, Ho, & Chu, 2012).
Environmental and Safety Applications
Research on benzophenone-type UV filters, including reactions with chlorine and chloramine, provides insights into the environmental impact and safety concerns related to the use of such chemicals in drinking water treatment. The study found that chlorination and chloramination processes can affect the reactivity and formation of disinfection by-products (DBPs), with significant implications for water treatment safety and the management of UV filters in the environment (Yang, Kong, Ji, Lu, Yin, & Zhou, 2018).
Advanced Material Synthesis
Research on the electrosynthesis of poly(3-methoxythiophene) in ionic liquid microemulsions demonstrates the potential for creating conductive polymers with specific properties, such as high conductivity and solubility in conventional organic solvents. This method presents a novel approach for the polymerization of thiophene derivatives, offering a pathway to synthesize materials with desirable electronic and photonic properties (Dong, Xu, Zheng, & Hou, 2009).
Microbial Biodesulfurization
The application of microbial strains, such as Rhodococcus erythropolis, in the desulfurization of dibenzothiophene (DBT) highlights the biotechnological potential for environmental remediation, particularly in the treatment of sulfur-containing organic molecules found in fossil fuels. This microbial process efficiently converts DBT into 2-hydroxybiphenyl, showcasing an eco-friendly alternative to traditional chemical desulfurization methods (Izumi, Ohshiro, Ogino, Hine, & Shimao, 1994).
Propriétés
IUPAC Name |
2-methoxythiophene-3-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClO3S2/c1-9-5-4(2-3-10-5)11(6,7)8/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZFAOZAIGURUPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CS1)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxythiophene-3-sulfonyl chloride | |
CAS RN |
425426-96-6 |
Source


|
| Record name | 2-methoxythiophene-3-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-(5-methoxybenzo[d]thiazol-2-yl)-5-methyl-N-(pyridin-3-ylmethyl)isoxazole-3-carboxamide](/img/structure/B2758239.png)


![8-methoxy-N-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2758243.png)




